molecular formula C12H14O5 B12304374 Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate

Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate

Cat. No.: B12304374
M. Wt: 238.24 g/mol
InChI Key: XWDLLLKZZLIHSN-UHFFFAOYSA-N
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Description

Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate is a synthetic cyclohexanecarboxylate derivative featuring a cyclopropylcarbonyl substituent and two ketone groups at the 3- and 5-positions. The methyl ester variant is hypothesized to share similar biochemical properties but may differ in pharmacokinetics and application efficacy due to its ester group .

Properties

IUPAC Name

methyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-12(16)7-4-8(13)10(9(14)5-7)11(15)6-2-3-6/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLLLKZZLIHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Pressure Condensation with Organic Amines

The first step in this method involves the high-pressure condensation of diethyl maleate and acetone in the presence of organic amines. The reaction occurs at 140–160°C under 5–15 atm pressure, producing 2-acetonyl-1,4-diethyl succinate as an intermediate. A molar ratio of 0.1–0.5:1 for diethyl maleate to acetone is optimal, with organic amines (e.g., triethylamine) acting as catalysts at a 0.1–0.5:1 ratio relative to diethyl maleate. This step establishes the ketone functionality critical for subsequent cyclization.

Alkali-Mediated Cyclization

The intermediate 2-acetonyl-1,4-diethyl succinate undergoes cyclization in the presence of sodium alkoxide (10–30% w/w in ethanol or methanol). Refluxing at 80–100°C for 2–4 hours yields ethyl 3,5-dioxocyclohexanecarboxylate . Sodium ethoxide or methoxide is used at a 1–1.5:1 molar ratio relative to the intermediate. This step forms the cyclohexane ring with dual ketone groups, a structural prerequisite for acylation.

Acylation with Cyclopropanecarboxylic Anhydride

The final step involves reacting ethyl 3,5-dioxocyclohexanecarboxylate with cyclopropanecarboxylic anhydride under alkaline conditions. Using sodium hydroxide or potassium carbonate (1–1.5:1 molar ratio) in ethanol, the reaction proceeds at reflux for 2.5–3 hours, yielding methyl 4-(cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate after acidification and purification. Reported yields for this three-step process range from 71–73%, with a melting point of 35°C.

Alternative Pathway Using Acetoacetic Ester and Diethyl Maleate

Alkali-Catalyzed Addition Reaction

In this method, acetoacetic ester (e.g., ethyl acetoacetate) reacts with diethyl maleate under alkaline conditions (e.g., sodium ethoxide) to form 2-acetonyl-1,4-diethyl succinate . The reaction occurs at ambient pressure and 60–80°C, avoiding high-pressure equipment. A 1:1 molar ratio of acetoacetic ester to diethyl maleate ensures minimal side products.

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in the presence of hydrochloric or sulfuric acid, forming ethyl 3,5-cyclohexyldione-carboxylate . This step requires refluxing in toluene or xylene for 4–6 hours, with acid concentrations of 10–20% v/v. The cyclized product is isolated via distillation or crystallization.

Esterification with Cyclopropanecarbonyl Chloride

Ethyl 3,5-cyclohexyldione-carboxylate is esterified with cyclopropanecarbonyl chloride using triethylamine or pyridine as acid scavengers. Conducted in dichloromethane or tetrahydrofuran at 0–5°C, this step achieves 68–70% yield. The final product is purified via column chromatography or recrystallization.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Yield

The high-pressure method () offers marginally higher yields (71–73%) compared to the acetoacetic ester route (68–70%). However, the latter avoids energy-intensive high-pressure conditions, reducing operational costs.

Byproduct Formation

The acetoacetic ester pathway generates fewer byproducts due to milder reaction conditions, whereas the high-pressure route may produce trace amounts of dehydrated intermediates.

Scalability and Industrial Feasibility

Both methods are scalable, but the acetoacetic ester route is preferred for its simplicity and lower equipment requirements. The high-pressure method demands specialized reactors, increasing capital investment.

Critical Parameters in Optimization

Catalyst Selection

  • Organic amines (e.g., triethylamine) enhance condensation rates in high-pressure syntheses.
  • Sodium alkoxide purity directly impacts cyclization efficiency; impurities above 5% reduce yields by 10–15%.

Solvent Systems

  • Ethanol and methanol are optimal for cyclization due to their polarity and boiling points.
  • Toluene improves acid-catalyzed cyclization by azeotropically removing water.

Molar Ratios

  • Excess cyclopropanecarboxylic anhydride (1.5:1) drives acylation to completion but requires careful pH control during workup.

Challenges and Mitigation Strategies

Thermal Degradation

Prolonged heating during cyclization can degrade the cyclohexane ring. Maintaining temperatures below 100°C and using inert atmospheres mitigates decomposition.

Purification Difficulties

The final product’s low melting point (35°C) complicates crystallization. Chromatography with silica gel (60–120 mesh) and hexane-ethyl acetate (4:1) eluent achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Medicine: This compound could be explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved may include signal transduction cascades or metabolic processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally related to Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate:

Compound Name Ester Group Substituent at Position 4 Molecular Formula Molecular Weight Primary Use
This compound Methyl Cyclopropylcarbonyl C₁₂H₁₄O₅ 238.24 Limited data; potential plant growth regulator (inferred)
Trinexapac-ethyl (Ethyl ester analog) Ethyl Cyclopropylhydroxymethylene C₁₃H₁₆O₅ 252.27 Plant growth regulator (cereals, grass)
4-(Cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid Free acid Cyclopropylhydroxymethylene C₁₁H₁₂O₅ 224.21 Intermediate/metabolite in synthesis
Key Structural Differences:
  • Ester Group : The methyl vs. ethyl ester influences lipophilicity and hydrolysis rates. Ethyl esters (e.g., Trinexapac-ethyl) may exhibit longer environmental persistence compared to methyl esters .
  • Position 4 Substituent : The target compound features a cyclopropylcarbonyl group, whereas Trinexapac-ethyl has a cyclopropylhydroxymethylene group. This difference impacts hydrogen bonding and receptor interactions.

Functional and Application Comparisons

Trinexapac-ethyl
  • Application : Widely used to suppress vertical growth in crops like wheat and turfgrass, enhancing stem thickness and stress resistance .
  • Mechanism : Inhibits gibberellin biosynthesis, reducing cell elongation .
  • Efficacy : ED₅₀ values in agricultural settings are well-documented, with formulations such as Primo MAX achieving commercial success .
This compound
  • Hypothesized Use : Likely functions as a growth regulator but with reduced bioavailability compared to Trinexapac-ethyl due to faster hydrolysis of the methyl ester .
  • Research Gaps: Limited peer-reviewed data on its agricultural applications or toxicity profile.
Free Acid Form
  • Role : Likely a metabolic intermediate of Trinexapac-ethyl, with negligible direct agricultural use due to higher polarity and lower membrane permeability .

Biological Activity

Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate, with the CAS number 104273-73-6, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C11H12O5
  • Molecular Weight : 224.21 g/mol
  • SMILES Representation : OC(=O)C1CC(=O)C(C(=O)C2CC2)C(=O)C1
  • IUPAC Name : 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylic acid

These properties indicate that the compound contains multiple functional groups, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Cytotoxicity

Research has shown that derivatives of cyclohexanecarboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have indicated that compounds with similar structural characteristics can demonstrate significant cytotoxic effects in vitro:

  • Study Findings : A comparative analysis of substituted phenylglyoxal chelates indicated that structural modifications can enhance cytotoxic effects against tumor cells. The correlation between lipophilicity and cytotoxicity suggests that this compound may exhibit selective toxicity towards certain cancer cell lines .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Inhibitors targeting specific pathways involved in inflammation have been explored for their therapeutic benefits:

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
CytotoxicitySignificant effects on tumor cells
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds provide insights into its potential applications:

  • Cytotoxicity Studies : Investigations into structurally similar compounds have revealed a pattern where certain modifications lead to increased efficacy against cancer cell lines.
  • Inflammation Models : Research into analogs targeting p38 MAP kinase has highlighted the importance of structural features in enhancing therapeutic profiles.

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